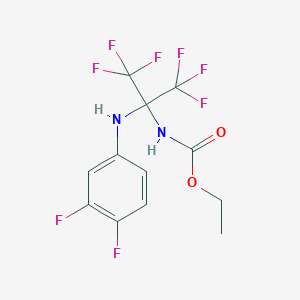![molecular formula C24H22ClF3N2O4S B396313 4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide CAS No. 578000-85-8](/img/structure/B396313.png)
4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a trifluoromethyl group, and a dihydroindole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Dihydroindole Core: The dihydroindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Sulfonamide Formation: The benzenesulfonamide group is typically introduced through a reaction between the dihydroindole derivative and a sulfonyl chloride in the presence of a base like triethylamine.
Chlorination: The final chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroindole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the dihydroindole moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the dihydroindole moiety.
Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing the carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Biochemistry: It can be used in studies involving protein-ligand interactions, particularly in the context of sulfonamide-binding proteins.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The dihydroindole moiety may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-chloro-N,N-dimethylbenzamide
- 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide is unique due to its combination of a trifluoromethyl group, a dihydroindole core, and a benzenesulfonamide moiety. This combination of functional groups is not commonly found in other compounds, giving it distinct chemical and biological properties.
特性
CAS番号 |
578000-85-8 |
|---|---|
分子式 |
C24H22ClF3N2O4S |
分子量 |
527g/mol |
IUPAC名 |
4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H22ClF3N2O4S/c1-14-4-8-16(9-5-14)30-18-12-22(2,3)13-19(31)20(18)23(21(30)32,24(26,27)28)29-35(33,34)17-10-6-15(25)7-11-17/h4-11,29H,12-13H2,1-3H3 |
InChIキー |
NDIGSYAXUKCQTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[diphenylphosphoryl(phenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B396233.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-2-(2,4-difluoroanilino)-3,3,3-trifluoropropanoate](/img/structure/B396234.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-2-(3,4-difluoroanilino)-3,3,3-trifluoropropanoate](/img/structure/B396235.png)
![Diethyl 2,2,2-trifluoro-1-{2-[(4-methylphenyl)sulfonyl]hydrazino}-1-(trifluoromethyl)ethylamidophosphate](/img/structure/B396236.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]propan-2-yl]carbamate](/img/structure/B396238.png)
![Ethyl 2-(4-chloroanilino)-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396239.png)
![N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide](/img/structure/B396241.png)
![Diethyl 2-({4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]anilino}methylene)malonate](/img/structure/B396244.png)
![N-(4,6-Dimethyl-2-pyrimidinyl)-4-[2,2,2-trifluoro-1-isovaleramido-1-(trifluoromethyl)ethylamino]benzenesulfonamide](/img/structure/B396245.png)
![Ethyl 2-(2-chloroanilino)-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396249.png)
![Ethyl 2-acetamido-2-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]anilino]-3,3,3-trifluoropropanoate](/img/structure/B396251.png)
![ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE](/img/structure/B396252.png)
![ETHYL 2-({4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B396253.png)
